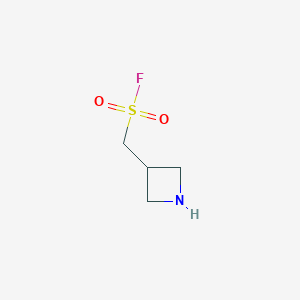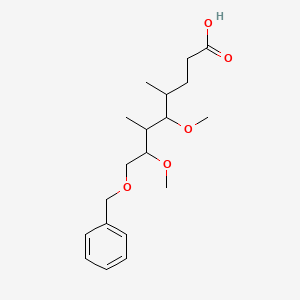![molecular formula C45H62ClN5O14 B12288474 N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride](/img/structure/B12288474.png)
N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « N-[1-[[1-[[6-[(3-acétyl-3,5,12-trihydroxy-10-méthoxy-6,11-dioxo-2,4-dihydro-1H-tétracène-1-yl)oxy]-3-hydroxy-2-méthyloxan-4-yl]amino]-4-méthyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-méthylpentanamide ; chlorhydrate » est une molécule organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente de nombreux groupes fonctionnels, y compris des groupes hydroxyle, méthoxy et acétyle, qui contribuent à sa réactivité chimique et à son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique probablement plusieurs étapes, y compris la protection et la déprotection des groupes fonctionnels, les réactions de couplage et les processus de purification. Les voies de synthèse courantes peuvent inclure :
Protection des groupes hydroxyle : Utilisation de groupes protecteurs tels que les éthers benzyliques ou silyliques.
Réactions de couplage : Utilisation de réactifs comme les carbodiimides ou les sels de phosphonium pour la formation de liaisons amides.
Déprotection : Elimination des groupes protecteurs dans des conditions douces pour éviter la dégradation du composé.
Méthodes de production industrielle
La production industrielle de molécules aussi complexes implique souvent l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela peut inclure :
Réactions à grande échelle : Utilisation de réacteurs plus grands et de systèmes à écoulement continu.
Techniques de purification : Utilisation de la chromatographie, de la cristallisation et d’autres méthodes pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir diverses réactions chimiques, y compris :
Oxydation : Conversion des groupes hydroxyle en groupes carbonyle à l’aide d’oxydants comme le PCC ou le réactif de Jones.
Réduction : Réduction des groupes carbonyle en alcools à l’aide d’agents réducteurs comme le NaBH4 ou le LiAlH4.
Substitution : Réactions de substitution nucléophile sur des sites réactifs.
Réactifs et conditions courants
Agents oxydants : PCC, réactif de Jones.
Agents réducteurs : NaBH4, LiAlH4.
Réactifs de couplage : EDC, DCC, HATU.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l’oxydation des groupes hydroxyle donnerait des composés carbonylés, tandis que la réduction des groupes carbonyle donnerait des alcools.
Applications De Recherche Scientifique
Chimie : Comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Comme sonde pour l’étude des processus et des interactions biologiques.
Médecine : Applications thérapeutiques potentielles, comme les agents anticancéreux ou antimicrobiens.
Industrie : Utilisation dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme D'action
Le mécanisme par lequel le composé exerce ses effets implique probablement des interactions avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Ces interactions peuvent moduler les voies biologiques et conduire à divers effets physiologiques. Des études détaillées, y compris l’arrimage moléculaire et les dosages biochimiques, sont nécessaires pour élucider le mécanisme d’action exact.
Comparaison Avec Des Composés Similaires
Composés similaires
Doxorubicine : Un antibiotique anthracycline avec une structure tétracyclique similaire.
Épirubicine : Un dérivé de la doxorubicine avec des propriétés anticancéreuses similaires.
Daunorubicine : Un autre antibiotique anthracycline utilisé dans le traitement du cancer.
Unicité
L’unicité du composé réside dans ses groupes fonctionnels spécifiques et leur disposition, qui peuvent conférer une réactivité chimique et une activité biologique distinctes par rapport aux composés similaires. Cela peut entraîner des différences d’efficacité, de toxicité et d’applications thérapeutiques.
Propriétés
Formule moléculaire |
C45H62ClN5O14 |
|---|---|
Poids moléculaire |
932.4 g/mol |
Nom IUPAC |
N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H |
Clé InChI |
LJWJYPAQXONXEF-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate](/img/structure/B12288396.png)
![(15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid](/img/structure/B12288410.png)
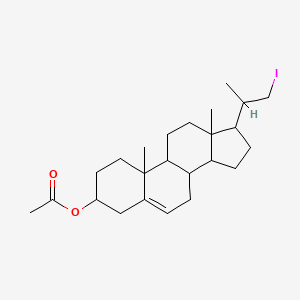
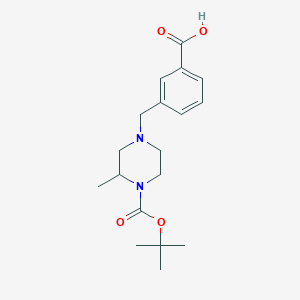
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288423.png)

![2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12288427.png)

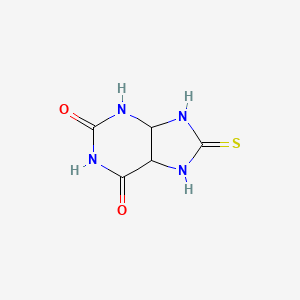
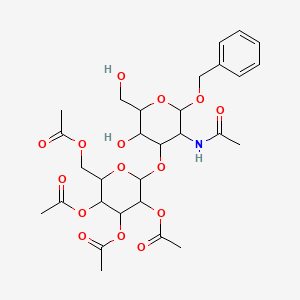
![(5S,15S)-5,15-Bis[(tert-butyloxy)carbonyl]-10-[(5S)-6-(tert-butyloxy)-6-oxo-5-[[(benzyloxy)carbonyl]amino]hexyl]-8,12-dihydroxy-3-oxo-1-phenyl-2-oxa-4,10,16-triazaheptadecan-17-oic Acid Benzyl Ester](/img/structure/B12288462.png)
![5-Phenyl-N-[2-(2-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12288464.png)
